2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid
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Overview
Description
2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid is an organic compound with a complex structure that includes a chloro group, a cyano group, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid typically involves multiple steps. One common method starts with the chlorination of 3-cyanophenylacetic acid, followed by a Friedel-Crafts acylation reaction to introduce the methyl group. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. For instance, its cyano group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro group may enhance the compound’s binding affinity to its targets, while the methyl group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-cyanophenyl)acetic acid: Similar structure but lacks the methyl group.
4-Chloro-3-cyanobenzoic acid: Similar structure but lacks the methyl group and has a different position of the cyano group.
Uniqueness
2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid is unique due to the presence of both the chloro and cyano groups in specific positions, along with the methyl group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-chloro-3-cyanophenyl)-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-9-3-2-4-12(14(9)15(18)19)10-5-6-13(16)11(7-10)8-17/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWPGECJQCCVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)Cl)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690759 |
Source
|
Record name | 4'-Chloro-3'-cyano-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261948-05-3 |
Source
|
Record name | 4'-Chloro-3'-cyano-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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